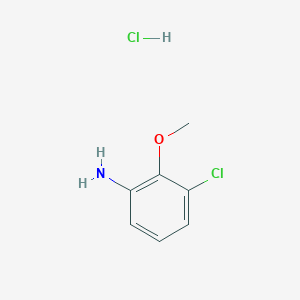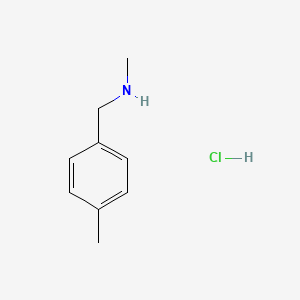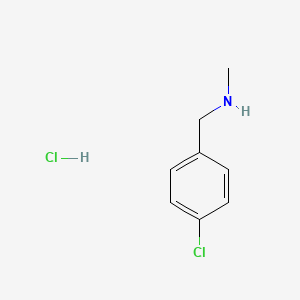
Trimethyl(nonafluorobutyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(nonafluorobutyl)silane is not directly mentioned in the provided papers. However, the papers do discuss compounds with trimethylsilyl groups and their reactivity, which can be somewhat related to the compound . For instance, the synthesis of β-trifluoromethylstyrenes using a trimethylsilyl-containing reagent is described, which highlights the utility of trimethylsilyl groups in facilitating cross-coupling reactions .
Synthesis Analysis
The synthesis of compounds related to trimethyl(nonafluorobutyl)silane involves the use of trimethylsilyl groups as protective groups or intermediates in organic synthesis. For example, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is synthesized for use in Hiyama cross-coupling reactions, which is a method that can potentially be adapted for the synthesis of trimethyl(nonafluorobutyl)silane .
Molecular Structure Analysis
While the molecular structure of trimethyl(nonafluorobutyl)silane is not analyzed in the provided papers, the structural analysis of related silanes is discussed. For instance, the X-ray structural analysis of silolenes derived from bis(trimethylsilylethynyl)silanes provides insight into the molecular geometry and electronic structure of silicon-containing compounds .
Chemical Reactions Analysis
The chemical reactivity of trimethylsilyl groups is exemplified in the provided papers. The hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane leads to the formation of silolenes and a 1-sila-2,4-cyclopentadiene, demonstrating the diverse reactivity of compounds containing trimethylsilyl groups . Additionally, the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides shows the potential for substitution reactions involving trimethylsilyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethyl(nonafluorobutyl)silane are not directly discussed in the provided papers. However, the papers do provide some insight into the properties of trimethylsilyl-containing compounds. For example, the NMR data for silolenes and 1-sila-2,4-cyclopentadiene derivatives offer information on the chemical shifts and structural environment of silicon in these molecules . This information can be useful in inferring some of the properties of trimethyl(nonafluorobutyl)silane.
Applications De Recherche Scientifique
Trimethyl(nonafluorobutyl)silane is a type of organosilicon compound. While specific applications for this compound are not widely documented in publicly available resources, organosilicon compounds are generally used in various fields due to their unique properties . Here are some potential applications:
-
Materials Science : Organosilicon compounds are often used in the production of silicones, a diverse class of materials with a wide range of applications, including sealants, adhesives, lubricants, medicine, cooking utensils, and thermal and electrical insulation .
-
Polymer Chemistry : These compounds can be used in the synthesis of silicon-containing polymers or copolymers. These materials can have unique properties such as flexibility, thermal stability, and resistance to chemicals and UV light .
-
Organic Synthesis : Organosilicon compounds can be used as reagents in organic synthesis. For example, they can be used in the formation of carbon-silicon bonds, which are key steps in many synthetic routes .
-
Surface Modification : Organosilicon compounds can be used to modify surfaces, for example, to make them water-repellent or to improve adhesion. This can be useful in various industries, including electronics, textiles, and construction .
-
Semiconductor Industry : Organosilicon compounds can be used in the production of semiconductors. They can be used in processes such as chemical vapor deposition to create thin films of silicon-containing materials .
-
Pharmaceutical Industry : Some organosilicon compounds have biological activity and can be used in the development of new drugs .
Safety And Hazards
Propriétés
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOLWOJHMOEFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895200 |
Source


|
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(nonafluorobutyl)silane | |
CAS RN |
204316-01-8 |
Source


|
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

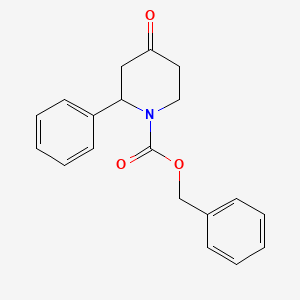
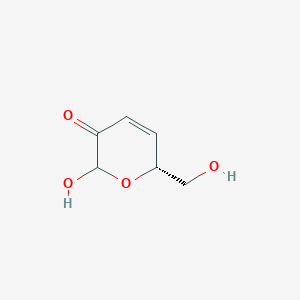
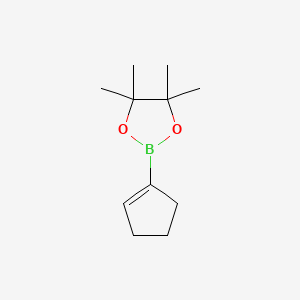
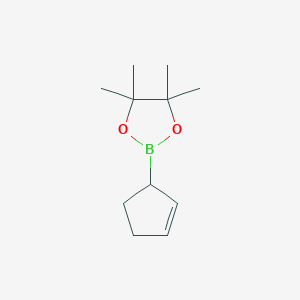
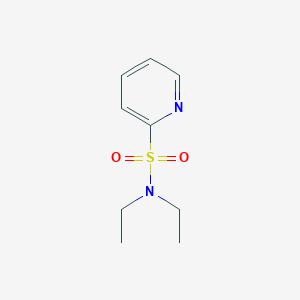
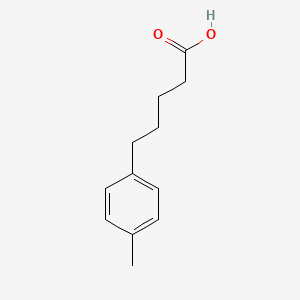
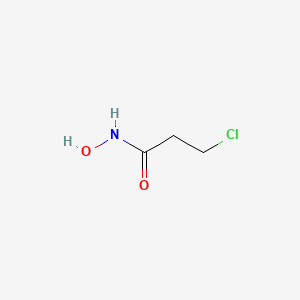
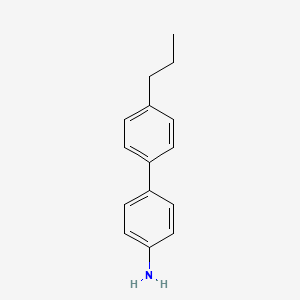
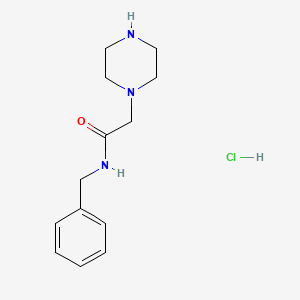
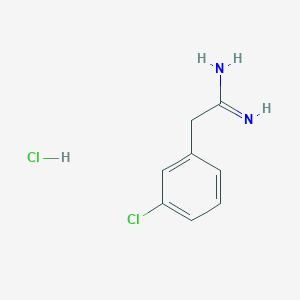
![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
